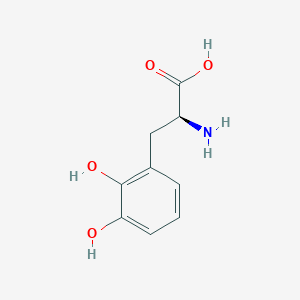

Fmoc-Val-Pro-OH

Overview

Description

Fmoc-Val-Pro-OH, also known as Fmoc-Val-Pro-O-methyl ester, is a synthetic amino acid derivative that has a wide range of applications in the fields of biochemistry and biotechnology. It is a versatile and useful molecule that can be used in a variety of ways, including synthesis, research and drug development. This compound is a unique and powerful molecule that has the potential to revolutionize the fields of biochemistry and biotechnology.

Scientific Research Applications

Formation of Side Products in Fmoc-Protections : Obkircher, Stähelin, and Dick (2008) identified an unknown side product formed during the Fmoc-protection of H–α–Me–Val–OH, which turned out to be Fmoc–β–Ala–OH. This finding highlighted potential complications in reactions involving Fmoc-OSu, a common reagent in peptide synthesis (Obkircher, Stähelin, & Dick, 2008).

Synthesis of Fluorinated Peptides : Tran et al. (1997) explored the synthesis of fluorinated peptides, such as Fmoc-Phe-Pro(F)-OMe and Fmoc-Pro(F)-Val-Val-OMe, using N-Fmoc-4-fluoro-L-proline methyl ester. These peptides were studied as potential inhibitors of HIV protease (Tran et al., 1997).

Self-Assembled Structures of Fmoc Modified Amino Acids : Gour et al. (2021) reported on the self-assembling properties of various Fmoc modified amino acids, including Fmoc-Val-OH. They studied the morphology of these self-assembled structures under different conditions, contributing to the understanding of potential applications in nanotechnology and materials science (Gour et al., 2021).

Capillary Zone Electrophoresis of Fmoc-Amino Acids : Wu Hong-li (2005) investigated the enantioseparation of Fmoc-Val-OH using capillary zone electrophoresis. This research contributes to the analytical methods used in studying Fmoc-amino acids (Wu Hong-li, 2005).

Antibacterial Nanoassemblies : Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated amino acids. They explored the integration of these nanoassemblies within resin-based composites for biomedical applications, showcasing the potential of Fmoc-amino acids in creating enhanced materials with antibacterial properties (Schnaider et al., 2019).

Synthesis of Peptide-Ligand Affinity Matrices : Englebretsen and Harding (1993) used Fmoc-based solid-phase peptide synthesis to create peptide-ligand affinity matrices, which were then employed for the isolation of chymosin, an aspartic protease. This application demonstrates the utility of Fmoc-amino acids in creating specific affinity matrices for protein isolation (Englebretsen & Harding, 1993).

Mechanism of Action

Target of Action

The primary target of Fmoc-Val-Pro-OH is the amine group of amino acids . The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread . This process is crucial in the synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

It’s important to note that the fmoc group is base-labile , which means it can be rapidly removed in basic conditions

Result of Action

The result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the successful synthesis of peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by the pH of the environment . As a base-labile group, Fmoc is removed rapidly in basic conditions . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound. Additionally, the temperature may also play a role, as certain reactions used to introduce or remove the Fmoc group are temperature-dependent .

properties

IUPAC Name |

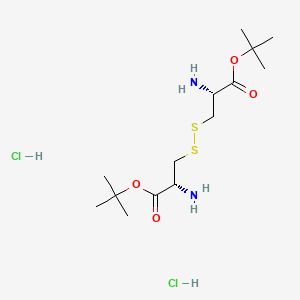

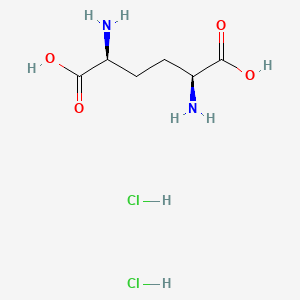

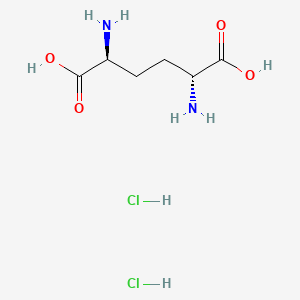

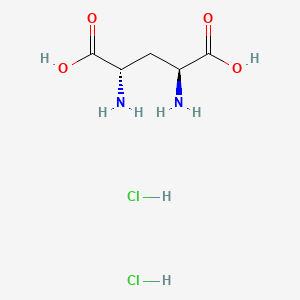

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFSGKNIZOXLKU-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207531 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109425-49-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.